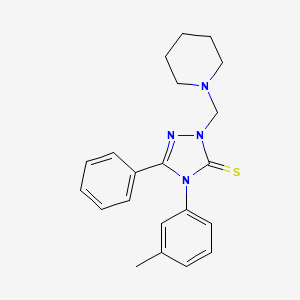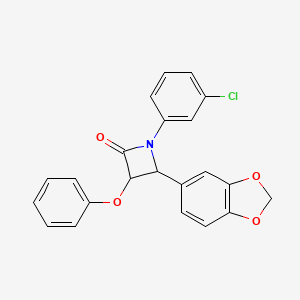
4-(3-methylphenyl)-5-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-METHYLPHENYL)-5-PHENYL-2-(PIPERIDINOMETHYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a piperidine moiety, and phenyl groups. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-METHYLPHENYL)-5-PHENYL-2-(PIPERIDINOMETHYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE typically involves multi-step reactionsThe reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(3-METHYLPHENYL)-5-PHENYL-2-(PIPERIDINOMETHYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperidine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
4-(3-METHYLPHENYL)-5-PHENYL-2-(PIPERIDINOMETHYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-METHYLPHENYL)-5-PHENYL-2-(PIPERIDINOMETHYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(3-METHYLPHENYL)-5-PHENYL-2-(PIPERIDINOMETHYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE: shares similarities with other triazole derivatives such as:
Uniqueness
What sets 4-(3-METHYLPHENYL)-5-PHENYL-2-(PIPERIDINOMETHYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE apart is its unique combination of structural features, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C21H24N4S |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
4-(3-methylphenyl)-5-phenyl-2-(piperidin-1-ylmethyl)-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C21H24N4S/c1-17-9-8-12-19(15-17)25-20(18-10-4-2-5-11-18)22-24(21(25)26)16-23-13-6-3-7-14-23/h2,4-5,8-12,15H,3,6-7,13-14,16H2,1H3 |
InChI Key |
VEBXCLYHPBLDHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN(C2=S)CN3CCCCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-3-(2-methoxyethyl)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11086958.png)
![3-{[(2E)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)prop-2-enoyl]amino}benzoic acid](/img/structure/B11086965.png)

![4,7-diethyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B11086970.png)

![N-(1,3'-diacetyl-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B11086984.png)

![7H-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine, 3-methyl-6-(thiophen-2-yl)-](/img/structure/B11086999.png)
![2,2,2-trifluoroethyl 2-({[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)cyclohexanecarboxylate](/img/structure/B11087000.png)
![(2E)-2-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}-N-(4-ethoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11087001.png)
![2-Methoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl 4-chlorobenzoate](/img/structure/B11087005.png)
![N'-[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]hexanehydrazide](/img/structure/B11087008.png)
![2-amino-4-{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B11087023.png)
![(2E)-N-(3-bromo-4-propoxyphenyl)-3-[2-(3,4-diethoxyphenyl)ethyl]-2-{[2-(3,4-diethoxyphenyl)ethyl]imino}-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide](/img/structure/B11087030.png)
